Dimesityldichlorosilan

Übersicht

Beschreibung

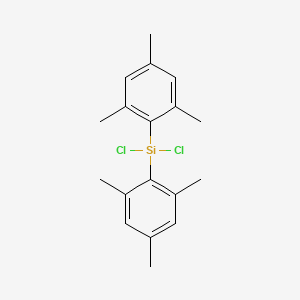

Dimesityldichlorosilane is an organosilicon compound with the chemical formula (C₆H₂(CH₃)₃)₂SiCl₂. It is characterized by the presence of two mesityl groups (2,4,6-trimethylphenyl) attached to a silicon atom, which is also bonded to two chlorine atoms. This compound is notable for its use in the synthesis of various organosilicon materials and its role in organic and inorganic chemistry.

Wissenschaftliche Forschungsanwendungen

Dimesityldichlorosilane has a wide range of applications in scientific research, including:

Chemistry: Used as a precursor in the synthesis of various organosilicon compounds, including siloxanes and silanes.

Biology: Employed in the modification of biomolecules for enhanced stability and functionality.

Medicine: Investigated for its potential use in drug delivery systems and as a component in medical devices.

Industry: Utilized in the production of silicone-based materials, coatings, and adhesives.

Wirkmechanismus

Target of Action

Dimesityldichlorosilane is a tetrahedral organosilicon compound . Its primary targets are water molecules . It readily reacts with water to form both linear and cyclic Si-O chains .

Mode of Action

The interaction of Dimesityldichlorosilane with its targets (water molecules) results in the formation of linear and cyclic Si-O chains . This reaction occurs readily at room temperature .

Biochemical Pathways

The reaction of Dimesityldichlorosilane with water affects the biochemical pathways involved in the synthesis of silicon-based compounds . The resulting linear and cyclic Si-O chains serve as the backbone for these compounds .

Pharmacokinetics

Given its reactivity with water, it can be inferred that its bioavailability would be influenced by the presence of water in the system .

Result of Action

The molecular and cellular effects of Dimesityldichlorosilane’s action primarily involve the formation of silicon-based compounds . These compounds have a wide range of applications, including in the production of silicones and polysilane compounds .

Action Environment

Environmental factors significantly influence the action, efficacy, and stability of Dimesityldichlorosilane. For instance, the presence of water is crucial for its reaction to occur . Moreover, Dimesityldichlorosilane is known to be corrosive and flammable, indicating that safety measures should be taken when handling it . Furthermore, it can contaminate waterways and harm aquatic life if released, highlighting the need for careful disposal to reduce environmental impact .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimesityldichlorosilane can be synthesized through the reaction of mesitylmagnesium bromide with silicon tetrachloride. The reaction typically proceeds as follows: [ 2 \text{C₆H₂(CH₃)₃MgBr} + \text{SiCl₄} \rightarrow (\text{C₆H₂(CH₃)₃})₂\text{SiCl₂} + 2 \text{MgBrCl} ] This reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent the hydrolysis of the reactive intermediates.

Industrial Production Methods: On an industrial scale, the production of dimesityldichlorosilane involves the use of specialized reactors that maintain strict control over temperature and pressure. The process often employs a continuous flow system to ensure consistent product quality and yield. The use of catalysts, such as copper or aluminum chloride, can enhance the efficiency of the reaction.

Analyse Chemischer Reaktionen

Types of Reactions: Dimesityldichlorosilane undergoes various chemical reactions, including:

Hydrolysis: Reacts with water to form silanols and hydrochloric acid.

Alcoholysis: Reacts with alcohols to produce alkoxysilanes.

Aminolysis: Reacts with amines to form aminosilanes.

Grignard Reactions: Reacts with Grignard reagents to form organosilicon compounds.

Common Reagents and Conditions:

Hydrolysis: Water, typically under acidic or basic conditions.

Alcoholysis: Alcohols such as methanol or ethanol, often in the presence of a catalyst.

Aminolysis: Amines such as methylamine or ethylamine, usually at elevated temperatures.

Grignard Reactions: Grignard reagents like phenylmagnesium bromide, under anhydrous conditions.

Major Products Formed:

Hydrolysis: Silanols and hydrochloric acid.

Alcoholysis: Alkoxysilanes and hydrochloric acid.

Aminolysis: Aminosilanes and hydrochloric acid.

Grignard Reactions: Organosilicon compounds and magnesium halides.

Vergleich Mit ähnlichen Verbindungen

Dimethyldichlorosilane: (CH₃)₂SiCl₂

Dichloromethylsilane: CH₃SiCl₂

Trimethylchlorosilane: (CH₃)₃SiCl

Phenyltrichlorosilane: C₆H₅SiCl₃

Comparison: Dimesityldichlorosilane is unique due to the presence of bulky mesityl groups, which provide steric hindrance and influence the reactivity and stability of the compound. In contrast, dimethyldichlorosilane and dichloromethylsilane have smaller substituents, resulting in different reactivity patterns. Trimethylchlorosilane and phenyltrichlorosilane, on the other hand, have different functional groups that affect their chemical behavior and applications.

Biologische Aktivität

Dimesityldichlorosilane (DMDCS) is a silane compound that has gained attention in various fields, particularly in materials science and biological applications. This article delves into the biological activity of DMDCS, highlighting its synthesis, properties, and potential applications based on recent research findings.

Chemical Structure and Properties

Dimesityldichlorosilane is characterized by its chemical formula , where two mesityl groups () are attached to a silicon atom that is also bonded to two chlorine atoms. This unique structure imparts specific chemical properties that influence its biological activity.

Synthesis of Dimesityldichlorosilane

The synthesis of DMDCS typically involves the reaction of mesityl chloride with silicon compounds under controlled conditions. Various catalysts, such as Lewis acids, have been employed to enhance the efficiency of this reaction. For instance, the use of aluminum chloride has been shown to facilitate the formation of DMDCS through a redistribution mechanism involving methyltrichlorosilane as an intermediate .

Antimicrobial Properties

Recent studies have investigated the antimicrobial properties of DMDCS and its derivatives. For example, a study on silane compounds revealed that certain silanes exhibit significant antibacterial activity against common pathogens such as Escherichia coli and Staphylococcus aureus. The mechanism behind this activity is believed to involve disruption of microbial cell membranes .

| Pathogen | Activity | Reference |

|---|---|---|

| Escherichia coli | Significant reduction | |

| Staphylococcus aureus | Moderate reduction |

Cytotoxicity Studies

Cytotoxicity assessments have been conducted to evaluate the safety profile of DMDCS in biological systems. In vitro studies using various cell lines demonstrated that while DMDCS exhibits some cytotoxic effects at higher concentrations, it remains relatively safe at lower doses. The concentration-dependent effects highlight the importance of dosage in therapeutic applications .

Case Studies

- Polymeric Materials : Research has shown that incorporating DMDCS into polymer matrices enhances their mechanical properties while imparting antibacterial characteristics. These materials are being explored for applications in biomedical devices where bacterial contamination is a concern .

- Silicon Carbide Production : DMDCS has been utilized in chemical vapor deposition processes for silicon carbide, which is crucial for high-performance electronic devices. The by-products of this process have been analyzed for their potential biological impacts, indicating a need for further research into their safety profiles .

Eigenschaften

IUPAC Name |

dichloro-bis(2,4,6-trimethylphenyl)silane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22Cl2Si/c1-11-7-13(3)17(14(4)8-11)21(19,20)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RUSBLLCPBKKDKQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)[Si](C2=C(C=C(C=C2C)C)C)(Cl)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70464913 | |

| Record name | DIMESITYLDICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

337.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5599-27-9 | |

| Record name | DIMESITYLDICHLOROSILANE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70464913 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimesityldichlorosilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.